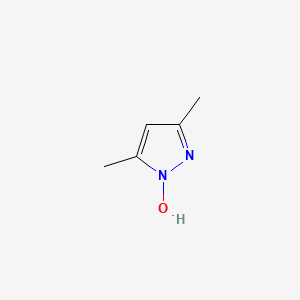

3,5-Dimethyl-1-hydroxypyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H8N2O |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

1-hydroxy-3,5-dimethylpyrazole |

InChI |

InChI=1S/C5H8N2O/c1-4-3-5(2)7(8)6-4/h3,8H,1-2H3 |

InChI Key |

RSNGJKZZJHQZAP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1O)C |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 3,5 Dimethyl 1 Hydroxypyrazole

Classical and Established Synthetic Pathways

Traditional methods for synthesizing the 3,5-Dimethyl-1-hydroxypyrazole core often rely on well-established condensation reactions and the interconversion of functional groups.

The most common and classical synthesis of pyrazole (B372694) derivatives involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. beilstein-journals.orgnih.gov For 3,5-dimethylpyrazole (B48361), the reaction of acetylacetone (B45752) (2,4-pentanedione) with hydrazine hydrate (B1144303) or hydrazine sulfate (B86663) is a well-established method. orgsyn.orgyoutube.com This reaction proceeds by the condensation of a hydrazine with a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. beilstein-journals.org

One established procedure involves dissolving hydrazine sulfate in aqueous sodium hydroxide (B78521), followed by the dropwise addition of acetylacetone at a controlled temperature. orgsyn.org The resulting 3,5-dimethylpyrazole precipitates and can be extracted with an organic solvent like ether. orgsyn.orgyoutube.com Alternatively, hydrazine hydrate can be used in an alcoholic solvent, though this reaction can sometimes be vigorous. orgsyn.org A patent describes a method using acetylacetone and hydrazine hydrate with an acid catalyst, such as glacial acetic acid, in a solvent like water or alcohol, at temperatures ranging from 0-120°C. google.com

| Reactants | Reagents/Catalyst | Solvent | Yield | Reference |

| Hydrazine sulfate, Acetylacetone | Sodium hydroxide | Water/Ether | 77-81% | orgsyn.org |

| Acetylacetone, Hydrazine hydrate | Glacial acetic acid | Water | >90% | google.com |

| 1,3-dicarbonyl compound, Phenyl hydrazine | [Ce(L-Pro)2]2(Oxa) | Ethanol (B145695) | 70-91% | rsc.org |

This table summarizes classical condensation reactions for the synthesis of pyrazole derivatives.

Functional group interconversion is a key strategy in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.com In the context of synthesizing 1-hydroxypyrazoles, this could involve modifications of a pre-existing pyrazole ring. For instance, an N-unsubstituted pyrazole could potentially be hydroxylated at the N1 position, or a group at the N1 position could be converted to a hydroxyl group. While direct N-hydroxylation of pyrazoles is not a commonly cited method for this specific compound, the concept of functional group interconversion is fundamental in organic chemistry. solubilityofthings.comfiveable.me

A more direct approach to obtaining 1-hydroxypyrazole derivatives involves the cyclocondensation of a suitable precursor with hydroxylamine (B1172632) instead of hydrazine. nih.gov For instance, some hydroxypyrazole derivatives are synthesized by the cyclocondensation of a keto-ester with hydrazine hydrate or substituted hydrazines, followed by other functional group manipulations. nih.gov The synthesis of 1-(hydroxymethyl)-3,5-dimethylpyrazole has been reported through the condensation of 3,5-dimethylpyrazole with paraformaldehyde. researchgate.netresearchgate.net This demonstrates the modification of the pyrazole core at the nitrogen atom, which is a type of functional group interconversion.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is a critical step towards environmentally benign chemical manufacturing. This section explores methodologies that reduce or eliminate the use of hazardous substances.

Solvent-Free and Water-Mediated Reaction Systems

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution. Modern approaches for pyrazole synthesis, applicable to this compound, focus on minimizing solvent use.

Solvent-Free Synthesis: One prominent green approach is the use of solvent-free reaction conditions, often facilitated by microwave irradiation. researchgate.netmdpi.com This technique involves the direct reaction of a 1,3-dicarbonyl compound, such as acetylacetone, with a hydroxylamine derivative. The high energy transfer efficiency of microwaves can lead to significantly reduced reaction times, increased yields, and simplified product isolation, as the need for solvent removal is eliminated. nih.gov

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of pyrazole derivatives in aqueous media has been shown to be highly effective. researchgate.net For this compound, the condensation of acetylacetone and hydroxylamine can be performed in water, often with a catalytic amount of acid. scribd.comgoogle.com This approach not only avoids hazardous organic solvents but can also simplify the work-up process, as the product may precipitate directly from the reaction mixture.

The following table compares conventional and green synthetic approaches for pyrazole synthesis.

| Parameter | Conventional Method (e.g., in Ethanol/Toluene) | Solvent-Free (Microwave) | Water-Mediated |

| Solvent | Volatile Organic Compounds (VOCs) | None | Water |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) | Conventional heating (hours) |

| Byproducts | Solvent waste | Minimal | Water |

| Work-up | Solvent evaporation, extraction | Direct isolation, simple wash | Filtration of precipitate |

| Environmental Impact | High (VOC emission, waste) | Low | Very Low |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com The primary synthetic route to this compound is the condensation reaction between acetylacetone and hydroxylamine.

C₅H₈O₂ (Acetylacetone) + NH₂OH (Hydroxylamine) → C₅H₈N₂O (this compound) + 2 H₂O

The atom economy for this reaction is calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

This calculation demonstrates that while the reaction is efficient, the formation of water as a byproduct prevents a 100% atom economy.

Further strategies for waste minimization include:

Catalysis: Utilizing catalytic amounts of acids or bases instead of stoichiometric reagents reduces waste generation.

Process Intensification: Combining multiple reaction steps into a one-pot synthesis can minimize intermediate isolation steps, reducing solvent use and potential product loss. nih.gov

The table below details the atom economy calculation for the synthesis of this compound.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| Acetylacetone | C₅H₈O₂ | 100.12 | Reactant |

| Hydroxylamine | NH₂OH | 33.03 | Reactant |

| This compound | C₅H₈N₂O | 112.13 | Product |

| Water | H₂O | 18.02 | Byproduct |

| Total Reactant Mass | 133.15 | ||

| Atom Economy (%) | (112.13 / 133.15) * 100 = 84.2% |

Stereochemical Control and Regioselectivity in Hydroxypyrazole Synthesis

The concepts of stereochemical control and regioselectivity are fundamental in organic synthesis, ensuring the formation of the correct isomer.

Stereochemistry: The synthesis of the parent compound, this compound, from achiral precursors like acetylacetone and hydroxylamine does not involve the formation of any stereocenters. Therefore, stereochemical control is not a factor in this specific transformation.

Regioselectivity: Regioselectivity becomes a critical consideration when an unsymmetrical 1,3-dicarbonyl compound is used as a precursor for a substituted hydroxypyrazole. organic-chemistry.org The reaction of an unsymmetrical diketone with hydroxylamine can theoretically yield two different regioisomers.

For the synthesis of this compound, the starting material is acetylacetone (2,4-pentanedione), which is a symmetrical diketone. Consequently, the reaction with hydroxylamine can only yield a single regioisomeric product, making the synthesis inherently regioselective.

However, in the broader context of hydroxypyrazole synthesis, achieving regiochemical control is paramount. nih.gov The outcome of the reaction is influenced by several factors:

Electronic Effects: The initial nucleophilic attack of the hydroxylamine can be directed to the more electrophilic carbonyl carbon of the diketone.

Steric Hindrance: Bulky substituents on the diketone can hinder the approach of the nucleophile, favoring attack at the less sterically crowded carbonyl group.

Reaction Conditions: The pH of the reaction medium can significantly influence the regiochemical outcome. acs.orgnih.gov Acidic conditions may favor one pathway, while basic conditions may favor another.

The following table summarizes the factors that govern regioselectivity in the synthesis of unsymmetrical pyrazoles.

| Influencing Factor | Description | Outcome |

| Substituent Electronics | Electron-withdrawing groups increase carbonyl electrophilicity. | Nucleophilic attack is favored at the more electron-deficient carbon. |

| Substituent Sterics | Bulky groups impede the approach of the nucleophile. | Attack occurs at the less sterically hindered carbonyl. |

| pH Control | Affects the protonation state of both the diketone and the hydrazine. | Can alter the relative reactivity of the two carbonyl groups, directing the reaction pathway. acs.org |

| Catalyst Choice | Lewis acids or other catalysts can selectively activate one carbonyl group. | Enhances the formation of a single regioisomer. |

Process Optimization and Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory procedure to an industrial scale requires careful process optimization to ensure safety, efficiency, cost-effectiveness, and product consistency. nih.govmedcraveonline.com

Key optimization parameters include:

Reaction Kinetics: Studying the reaction rate as a function of temperature, concentration, and catalyst loading allows for the determination of the shortest possible reaction time without compromising yield or purity. rsc.org

Thermodynamics and Heat Management: The condensation reaction is typically exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaways and maintain a consistent reaction temperature. nih.gov

Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is essential for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration.

Downstream Processing: The purification method must be scalable. While chromatography may be suitable for small quantities, large-scale production relies on more robust methods like crystallization, distillation, or extraction. The choice of solvent for crystallization is critical to maximize yield and purity. orgsyn.orgyoutube.com

Safety Evaluation: A thorough risk assessment must be conducted before scaling up, considering the hazards associated with all chemicals and the process conditions. nih.gov

The table below outlines critical parameters for the optimization and scale-up of this compound synthesis.

| Parameter | Objective | Considerations for Scale-Up |

| Reactant Ratio | Maximize conversion of the limiting reagent. | Precise dosing systems; cost of excess reagents. |

| Catalyst Loading | Minimize catalyst use while maintaining a high reaction rate. | Cost of catalyst; ease of removal from the final product. |

| Temperature Control | Achieve optimal reaction rate and minimize side reactions. | Reactor heat transfer capabilities; managing exotherms. |

| Solvent Choice | Ensure reactant/product solubility; facilitate purification. | Cost, safety (flash point), environmental impact, ease of recovery. |

| Purification Method | Achieve high purity with maximum product recovery. | Efficiency and throughput of crystallization or distillation equipment. |

Theoretical and Computational Investigations of 3,5 Dimethyl 1 Hydroxypyrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior of 3,5-Dimethyl-1-hydroxypyrazole. These methods provide a detailed picture of the electron distribution and energy levels within the molecule, which are key determinants of its chemical properties.

Density Functional Theory (DFT) Studies on Electronic Configurations and Potential Energy Surfaces

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies on pyrazole (B372694) derivatives, such as the closely related 1-hydroxymethyl-3,5-dimethylpyrazole, have been performed to understand their electronic configurations and reactivity. For instance, calculations on 1-hydroxymethyl-3,5-dimethylpyrazole using the B3LYP functional with a 6-31G(d,p) basis set have been employed to determine its optimized geometry and electronic properties researchgate.net.

These studies reveal the distribution of electron density and the energies of the molecular orbitals, which are crucial for predicting how the molecule will interact with other chemical species. The potential energy surface, also explorable through DFT, provides a landscape of the energy of the molecule as a function of its geometry, allowing for the identification of stable conformations and transition states for reactions.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While specific high-accuracy ab initio studies exclusively focused on this compound are not prominently available in the reviewed literature, these methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are capable of providing very accurate electronic structure information. For pyrazole derivatives, such calculations would offer a benchmark for the results obtained from more computationally efficient methods like DFT, ensuring the reliability of the predicted electronic properties.

Analysis of Frontier Molecular Orbitals (FMOs) and Fukui Functions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate and accept electrons, respectively wikipedia.orgyoutube.com.

For the related compound 1-hydroxymethyl-3,5-dimethylpyrazole, DFT calculations have shown that the HOMO is primarily localized on the pyrazole ring, while the LUMO is distributed over the pyrazole ring and the C-N bond researchgate.net. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability.

Table 1: Frontier Molecular Orbital Energies for a Related Pyrazole Derivative

| Molecular Orbital | Energy (eV) in Gas Phase researchgate.net | Energy (eV) in THF Solvent researchgate.net |

|---|---|---|

| HOMO | -6.45 | -6.48 |

| LUMO | -0.63 | -0.73 |

Fukui functions are another important descriptor derived from DFT, used to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks faccts.desemanticscholar.org. A detailed Fukui function analysis specific to this compound would pinpoint the specific atoms most likely to be involved in chemical reactions.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential) deeporigin.comnih.gov. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how a molecule will be recognized by other molecules, including biological targets wuxiapptec.com.

In a DFT study of 1-hydroxymethyl-3,5-dimethylpyrazole, the MESP analysis revealed that the negative electrostatic potential is concentrated around the oxygen atom and the nitrogen atoms of the pyrazole ring, indicating these as likely sites for electrophilic attack researchgate.net. Conversely, the positive potential is located around the hydrogen atoms, particularly the one attached to the oxygen, suggesting it as a site for nucleophilic attack. This charge distribution is critical for understanding the molecule's interaction with its environment.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time researchgate.net. By simulating the interactions between atoms, MD can explore the different conformations a molecule can adopt and how it behaves in the presence of a solvent.

While specific MD simulation studies on this compound are not extensively documented in the searched literature, this technique would be highly valuable. An MD simulation could reveal the flexibility of the hydroxypyrazole ring and the rotational freedom of the hydroxyl and methyl groups. Furthermore, simulating the molecule in different solvents, such as water or organic solvents, would provide insights into how the solvent affects its conformational preferences and dynamics researchgate.netnih.gov. This information is crucial for understanding its behavior in different chemical and biological environments.

Prediction of Molecular Interactions and Ligand Binding Propensities

The theoretical and computational data gathered for this compound can be utilized to predict its potential to interact with biological targets, such as proteins. The electronic properties and 3D structure of the molecule are key determinants of its ability to bind to a receptor's active site nih.gov.

Techniques like molecular docking could be employed to predict the binding mode and affinity of this compound to various enzymes or receptors. The information from MESP maps can guide the initial placement of the molecule in a binding pocket, aligning its electron-rich and electron-poor regions with complementary areas of the target protein. While specific studies on the ligand binding propensities of this compound have not been identified in the reviewed literature, the development of other hydroxypyrazole derivatives as inhibitors for enzymes like lysine-specific demethylase 1 (LSD1) suggests the potential of this chemical scaffold in drug design nih.gov.

Computational Studies on Reaction Pathways and Mechanistic Insights Involving this compound as a Reactant or Intermediate

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those involving pyrazole scaffolds. Techniques such as Density Functional Theory (DFT) are instrumental in mapping out reaction pathways, identifying transition states, and calculating activation energies. These studies offer a molecular-level understanding of reaction kinetics and thermodynamics.

For instance, computational investigations into cycloaddition reactions involving pyrazole-like structures have been used to predict regioselectivity and reaction feasibility. nih.govmdpi.com Such studies typically involve the calculation of the Gibbs free energy of reaction pathways, which helps in determining the most likely products. mdpi.com The analysis of frontier molecular orbitals (HOMO-LUMO) can also provide insights into the reactivity of molecules like 1-hydroxymethyl-3,5-dimethylpyrazole. researchgate.net

While detailed mechanistic studies for this compound are not prominently featured in the available literature, the principles from computational studies on similar heterocyclic systems suggest that its reactivity would be governed by the interplay of electronic and steric factors. A hypothetical reaction profile for a generic reaction involving a pyrazole derivative is illustrated in the table below, showcasing the type of data generated from such computational studies.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Nature of Stationary Point |

|---|---|---|---|

| Step 1: Reactant Complex Formation | Initial association of reactants | -2.5 | Intermediate |

| Step 2: Transition State 1 | Formation of the first new bond | +15.8 | Transition State |

| Step 3: Intermediate Formation | Formation of a transient intermediate species | +3.2 | Intermediate |

| Step 4: Transition State 2 | Rearrangement of the intermediate | +12.1 | Transition State |

| Step 5: Product Formation | Formation of the final product complex | -25.0 | Product |

Chemoinformatic Approaches for Virtual Screening and Derivative Design

Chemoinformatics plays a crucial role in modern drug discovery and materials science by enabling the efficient screening of large compound libraries and the rational design of novel molecules with desired properties. For pyrazole derivatives, these approaches have been successfully employed to identify potential inhibitors for various biological targets. nih.govresearchgate.netresearchgate.netnih.govijpbs.com

Virtual screening techniques, such as molecular docking, are widely used to predict the binding affinity and orientation of ligands within the active site of a target protein. researchgate.netnih.govdergipark.org.tr For example, studies on pyrazole derivatives have utilized docking to identify potential inhibitors of enzymes like SARS-CoV-2 main protease, CDK8, and cyclooxygenase-2 (COX-2). nih.govresearchgate.netresearchgate.netdergipark.org.tr These studies often involve screening large databases of compounds against a protein target to prioritize candidates for further experimental testing. nih.govijpbs.com

Following virtual screening, the design of novel derivatives can be guided by techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling. nih.govbiointerfaceresearch.com These methods help in understanding the relationship between the chemical structure of a molecule and its biological activity, thereby informing the design of more potent and selective compounds. The development of 5-hydroxypyrazole derivatives as inhibitors of lysine-specific demethylase 1 (LSD1) exemplifies the process of rational design to optimize the potency of a lead compound. nih.gov

An illustrative workflow for the virtual screening and design of this compound derivatives is presented below:

| Phase | Technique | Objective | Example from Pyrazole Derivatives Research |

|---|---|---|---|

| 1. Library Preparation | Compound Database Mining | To gather a diverse set of virtual compounds based on the this compound scaffold. | Screening of ZINC and ASINEX databases for pyrazole derivatives. nih.gov |

| 2. Target Identification & Preparation | Protein Data Bank (PDB) analysis | To select and prepare a 3D structure of the biological target. | Use of the crystal structure of SARS-CoV-2 main protease (PDB code 6LZE) for docking. nih.gov |

| 3. Virtual Screening | Molecular Docking | To predict the binding modes and affinities of the library compounds to the target. | Docking of pyrazole derivatives into the active site of CDK8. researchgate.net |

| 4. Hit Identification & Filtering | ADMET Prediction | To select promising candidates based on their predicted pharmacokinetic properties. | Evaluation of ADME properties of pyrazole-based CDK8 inhibitors using QikProp. researchgate.net |

| 5. Lead Optimization | 3D-QSAR/Pharmacophore Modeling | To design new derivatives with improved activity and selectivity. | Development of a pharmacophore model for anti-tubercular pyrazole derivatives. nih.gov |

Coordination Chemistry of 3,5 Dimethyl 1 Hydroxypyrazole

Ligand Design Principles and Diverse Coordination Modes of the 1-Hydroxypyrazole Moiety

The 1-hydroxypyrazole moiety in 3,5-Dimethyl-1-hydroxypyrazole offers multiple coordination sites: the N2 nitrogen of the pyrazole (B372694) ring and the oxygen atom of the hydroxyl group. The electronic properties of the pyrazole ring, influenced by the methyl substituents at the 3 and 5 positions, and the acidity of the N-OH proton are key factors in its coordination behavior.

Monodentate and Bidentate Chelation Patterns

As a neutral ligand, this compound can coordinate to a metal center in a monodentate fashion, typically through the more sterically accessible and basic N2 nitrogen atom. This type of coordination is common for neutral pyrazole derivatives.

Upon deprotonation of the hydroxyl group, the resulting 3,5-dimethyl-1-hydroxypyrazolato anion can act as a bidentate chelating ligand. In this mode, both the N2 nitrogen and the oxygen atom of the deprotonated hydroxyl group can coordinate to the same metal center, forming a stable chelate ring. This bidentate chelation is a significant feature of the coordination chemistry of 1-hydroxypyrazole derivatives, distinguishing them from their 1-H-pyrazole counterparts.

Bridging Ligand Architectures in Polynuclear Complexes

The deprotonated form of this compound is also well-suited to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes. The pyrazolate bridge, involving the N1 and N2 atoms, is a well-established bridging motif in coordination chemistry. In the case of the 3,5-dimethyl-1-hydroxypyrazolato ligand, the exobidentate coordination of the pyrazolate core can link two metal centers.

Furthermore, the oxygen atom of the deprotonated hydroxyl group can also participate in bridging, leading to more complex polynuclear architectures. For instance, in some cluster compounds, the oxygen atom has been observed to bridge between three metal ions, contributing to the formation of cubane-type structures. This ability to form multi-atom bridges is a key principle in the design of polynuclear complexes with specific magnetic or catalytic properties.

Anionic and Neutral Coordination Forms

This compound can coordinate to metal ions in both its neutral and anionic forms, a versatility that depends on the reaction conditions, particularly the pH and the nature of the metal precursor.

Neutral Coordination: In acidic or neutral media, the ligand typically coordinates as a neutral molecule through its N2 nitrogen atom. In this form, it behaves similarly to other neutral pyrazole ligands.

Anionic Coordination: In the presence of a base, the hydroxyl proton can be removed, generating the 3,5-dimethyl-1-hydroxypyrazolato anion. This anionic form is a more versatile ligand, capable of acting as a monodentate, bidentate, or bridging ligand. The formation of the anionic species often leads to the assembly of more complex and robust coordination compounds.

The choice between neutral and anionic coordination can be a tool for the rational design of metal complexes with desired geometries and properties.

Synthesis and Formation Mechanisms of Metal Complexes of this compound

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants, the choice of solvent, and the presence or absence of a base are critical parameters that determine the final product.

Transition Metal Complexes (e.g., d-Block Elements)

A variety of transition metal complexes with pyrazole-based ligands have been synthesized and characterized. For this compound, the reaction with transition metal halides (e.g., chlorides, bromides) can lead to the formation of mononuclear or polynuclear complexes.

The general synthetic approach involves dissolving the ligand and the metal salt in a solvent like ethanol (B145695) or acetonitrile (B52724). The reaction may be carried out at room temperature or with heating. The addition of a base, such as an alkali metal hydroxide (B78521) or an amine, is often necessary to facilitate the deprotonation of the hydroxyl group and promote the formation of complexes with the anionic form of the ligand. The resulting complexes can then be isolated by crystallization.

| Metal Ion | Precursor | Ligand Form | Resulting Complex Type |

| Copper(II) | CuCl₂, CuBr₂ | Neutral or Anionic | Mononuclear or dinuclear |

| Nickel(II) | NiCl₂ | Anionic | Tetranuclear (cubane-type) |

| Cobalt(II) | CoCl₂ | Anionic | Tetranuclear (cubane-type) |

Main Group Metal Complexes (e.g., s- and p-Block Elements)

The coordination chemistry of this compound with main group metals is also an area of interest. The synthesis of these complexes generally follows similar principles to those for transition metals. For instance, reactions with alkali or alkaline earth metal salts can lead to the formation of coordination polymers or discrete polynuclear complexes.

In a hexanuclear sodium(I) complex with the related 3,5-dimethyl-1H-pyrazole, both the neutral ligand and its deprotonated anion were found to coexist, showcasing a variety of coordination modes including monodentate and bridging. researchgate.net This suggests that this compound could form similarly complex structures with main group metals, with the added complexity and coordination possibilities offered by the hydroxyl group.

| Metal Ion | Precursor | Ligand Form | Potential Complex Type |

| Sodium(I) | NaH | Anionic | Polynuclear |

| Barium(II) | Ba(NO₃)₂ | Neutral | Mononuclear |

| Mercury(II) | HgSO₄ | Neutral | Mononuclear |

Lanthanide and Actinide Complexes

The coordination chemistry of this compound with f-block elements, namely lanthanides and actinides, is a niche area of research. While extensive studies exist for other pyrazole derivatives with these elements, specific data for this compound is limited. However, based on the known coordination behavior of similar ligands, some general characteristics can be inferred.

Lanthanide ions are hard acids and typically favor coordination with hard bases, such as oxygen donor ligands. The 1-hydroxy group of this compound is expected to be the primary binding site for lanthanide ions. The coordination numbers for lanthanide complexes are typically high, ranging from 6 to 12, which could be satisfied by multiple this compound ligands or a combination of the ligand and solvent molecules.

In the realm of actinide chemistry, ligands containing the 3,5-dimethyl-1H-pyrazol-1-yl moiety have been investigated for their potential in actinide/lanthanide separation. For instance, the ligand 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine has been synthesized and its extraction performance for trivalent actinide cations over lanthanides has been evaluated. nih.govmanchester.ac.ukbohrium.com These studies have shown the formation of 1:1 complexes with actinides, a different stoichiometry compared to the 1:3 complexes formed by other related ligands like 2,6-ditriazinylpyridine (BTP). nih.govmanchester.ac.ukbohrium.com

The complexation of curium with 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine has been studied, and the equilibrium constant (log K) for the formation of a 1:1 complex was determined to be 2.80. nih.govmanchester.ac.ukbohrium.com The Gibbs free energy (ΔG) for this complex formation in n-octan-1-ol was measured to be -15.5 kJ/mol. nih.govmanchester.ac.ukbohrium.com

While these findings are for a related ligand, they provide a valuable framework for predicting the potential of this compound in forming complexes with actinides and lanthanides. The presence of the hydroxyl group in this compound could lead to different coordination modes and potentially enhanced selectivity for certain f-block elements.

Heterometallic and Polymetallic Systems

The construction of heterometallic and polymetallic complexes using pyrazole-based ligands is a promising strategy for developing new materials with interesting magnetic, catalytic, and optical properties. These systems involve the coordination of multiple metal ions, either of the same type (polymetallic) or different types (heterometallic), within a single molecular entity.

While specific examples of heterometallic or polymetallic systems involving this compound are not extensively documented, the broader family of pyrazole-containing ligands has been successfully employed in the synthesis of such complexes. For example, tris(3,5-dimethylpyrazolyl)methane has been used to create heterobimetallic complexes containing both a Group 2 or 12 metal (Mg, Zn, or Cd) and a Group 6 metal (Cr or Mo). researchgate.net

The 3,5-dimethyl-1H-pyrazole ligand itself has been shown to form a hexanuclear sodium(I) complex, highlighting the ability of pyrazole derivatives to bridge multiple metal centers. The formation of these polymetallic assemblies is often facilitated by the bridging capabilities of the pyrazolate anion.

Given the structural features of this compound, particularly the presence of both a pyrazole ring and a hydroxyl group, it is plausible that this ligand could act as a bridging ligand to form polymetallic or heterometallic complexes. The hydroxyl group could deprotonate to form a bridging alkoxo or phenoxo-like linkage between two metal centers, while the pyrazole nitrogen atoms could coordinate to the same or different metal ions.

Structural Elucidation Methodologies for Metal-3,5-Dimethyl-1-hydroxypyrazole Complexes

The determination of the precise three-dimensional arrangement of atoms in metal complexes is crucial for understanding their chemical and physical properties. A variety of techniques are employed for the structural elucidation of metal-3,5-Dimethyl-1-hydroxypyrazole complexes, both in the solid state and in solution.

For metal complexes of pyrazole-based ligands, single-crystal X-ray diffraction has been instrumental in revealing a wide range of coordination modes and complex architectures. For instance, the crystal structure of a copper(II) complex with 3,5-dimethyl-1H-pyrazole, Cu(H₂O)(DMPZ)₂C₂O₄, showed a distorted square-pyramidal coordination environment around the copper ion. dnu.dp.ua In this complex, two nitrogen atoms from two monodentate 3,5-dimethyl-1H-pyrazole molecules and two oxygen atoms from an oxalate (B1200264) anion form the equatorial plane, while an oxygen atom from a water molecule occupies the axial position. dnu.dp.ua

While a specific crystal structure of a metal complex of this compound is not available in the search results, the crystal structure of the related compound 1-(Hydroxymethyl)-3,5-dimethylpyrazole has been determined. This compound crystallizes in the monoclinic space group P2₁/n and forms dimers in the solid state through intermolecular O-H···N hydrogen bonds. researchgate.net This demonstrates the importance of hydrogen bonding in the solid-state structures of hydroxyl-functionalized pyrazoles, a feature that would likely influence the crystal packing of its metal complexes.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₀N₂O |

| Molecular Weight | 126.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2877(2) |

| b (Å) | 11.9265(3) |

| c (Å) | 8.1586(2) |

| β (°) | 107.396(1) |

| Volume (ų) | 676.68(3) |

| Z | 4 |

While single-crystal X-ray diffraction provides a static picture of the molecular structure, solution-phase techniques are essential for understanding the behavior of complexes in solution, where many chemical reactions and applications occur.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the structure of diamagnetic metal complexes in solution. The coordination of this compound to a metal ion would lead to significant changes in the chemical shifts of the protons and carbon atoms of the ligand. For example, the ¹H NMR spectrum of 3,6-bis(3,5-dimethylpyrazol-1yl)pyridazine shows a singlet peak for the methyl protons at δ 2.22 ppm. analis.com.my Upon complexation, the positions of these signals would be expected to shift depending on the nature of the metal ion and the coordination mode.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying the coordination sites of a ligand. For this compound, the O-H and N-N stretching vibrations would be of particular interest. Coordination of the hydroxyl group to a metal center would cause a shift in the O-H stretching frequency, typically to a lower wavenumber. Similarly, coordination of the pyrazole nitrogen atom would affect the N-N and C=N stretching vibrations of the ring. For instance, in transition metal complexes of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine, shifts in the C-H, C=N, C-N, and N-N stretching frequencies are observed upon complexation. analis.com.my

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The coordination of this compound to a metal ion can give rise to new absorption bands, particularly ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. In the case of transition metal complexes of 3,6-bis(3,5-dimethylpyrazolyl)pyridazine, a significant shift in the ligand-based π → π* transition at around 260 nm is observed upon complexation. analis.com.my

Magnetic Properties of Metal-3,5-Dimethyl-1-hydroxypyrazole Complexes (Focus on Complex Properties)

The magnetic properties of metal complexes are determined by the number of unpaired electrons on the metal ion and the interactions between these electrons. Pyrazole-based ligands can mediate magnetic exchange interactions between metal centers, leading to a variety of magnetic behaviors, including ferromagnetism, antiferromagnetism, and single-molecule magnet behavior.

Studies on copper(II) complexes with the related ligand 3,5-dimethyl-1-(2′-pyridyl)-pyrazole have revealed interesting magnetic properties. researchgate.net The magnetic behavior of these complexes is dependent on the nature of the bridging ligands connecting the copper(II) centers. For example, nitrate-bridged complexes can exhibit different magnetic exchange interactions than oxalate-bridged complexes.

In another study, transition metal complexes of a fluorinated pyrazolyl-substituted nitronyl nitroxide radical were synthesized and their magnetic properties investigated. mdpi.com The magnetic behavior of these complexes showed strong antiferromagnetic coupling between the metal ions (Mn, Co, Ni) and the directly coordinated nitroxyl (B88944) radicals. The magnitude of the exchange coupling constant (J) was found to be -84.1 cm⁻¹ for the Mn(II) complex, -134.3 cm⁻¹ for the Co(II) complex, and -276.2 cm⁻¹ for the Ni(II) complex. mdpi.com

| Metal Ion (M) | J (cm⁻¹) | Magnetic Behavior |

|---|---|---|

| Mn(II) | -84.1 ± 1.5 | Antiferromagnetic |

| Co(II) | -134.3 ± 2.6 | Antiferromagnetic |

| Ni(II) | -276.2 ± 2.1 | Antiferromagnetic |

Although these results are not for this compound complexes, they demonstrate the potential for pyrazole-based ligands to mediate significant magnetic interactions. The presence of the 1-hydroxy group in this compound could provide an additional pathway for magnetic exchange if it acts as a bridging group between two paramagnetic metal centers.

Electrochemistry of Metal-3,5-Dimethyl-1-hydroxypyrazole Complexes and Redox Behavior

The electrochemical properties of metal complexes are important for their potential applications in catalysis, sensing, and molecular electronics. Cyclic voltammetry (CV) is a common technique used to study the redox behavior of these complexes, providing information about the potentials at which the metal center can be oxidized or reduced.

The redox properties of transition metal complexes with the ligand 3,6-bis(3,5-dimethylpyrazolyl)pyridazine have been investigated using cyclic voltammetry. analis.com.my The Cu(II), Fe(II), and Ni(II) complexes of this ligand exhibited quasi-reversible single-electron transfer processes. analis.com.my

The Cu(II) complex showed a reduction wave corresponding to the Cu(II)/Cu(I) couple at a potential of 0.03 V vs. Ag/AgCl and an oxidation wave at 0.75 V. analis.com.my The Fe(II) complex displayed a redox couple for Fe(II)/Fe(III) with an oxidation peak at -0.47 V and a reduction peak at -0.67 V. analis.com.my The Ni(II) complex showed an oxidation peak at 0.71 V (Ni(I) to Ni(II)) and a reduction peak at 0.12 V (Ni(II) to Ni(I)). analis.com.my

| Complex | Redox Couple | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) | Electron Transfer |

|---|---|---|---|---|

| Cu(II) complex | Cu(II)/Cu(I) | 0.75 | 0.03 | 1 |

| Fe(II) complex | Fe(III)/Fe(II) | -0.47 | -0.67 | 1 |

| Ni(II) complex | Ni(II)/Ni(I) | 0.71 | 0.12 | 1 |

These studies on a related ligand system suggest that metal complexes of this compound would also be expected to exhibit interesting redox behavior. The electron-donating or -withdrawing nature of the substituents on the pyrazole ring can influence the redox potential of the metal center. The presence of the hydroxyl group in this compound could potentially modulate the electronic properties of the ligand and, consequently, the redox potentials of its metal complexes.

Applications of 3,5 Dimethyl 1 Hydroxypyrazole and Its Derivatives/complexes in Catalysis

Homogeneous Catalysis Utilizing 3,5-Dimethyl-1-hydroxypyrazole Ligands

A comprehensive search of scientific databases and chemical literature reveals a lack of studies detailing the use of this compound as a ligand in homogeneous catalysis. While the broader class of pyrazole-based ligands is extensively used, research specifically employing the 1-hydroxy variant is not apparent.

Oxidation and Reduction Catalysis

There is no available research describing the application of metal complexes derived from this compound ligands in either oxidation or reduction catalysis.

Polymerization Reactions

No studies have been found that report the use of this compound or its metallic complexes as catalysts for polymerization reactions.

Asymmetric Catalysis

There is no evidence in the literature of chiral complexes or derivatives of this compound being employed as catalysts in asymmetric synthesis.

Heterogeneous Catalysis and Supported Catalytic Systems

No published work was found describing the immobilization of this compound or its complexes onto solid supports to create heterogeneous catalysts.

Organocatalysis Employing the this compound Scaffold

The use of the this compound scaffold as an organocatalyst has not been reported in the available scientific literature. While other heterocyclic scaffolds are utilized in organocatalysis, this specific compound has not been explored in that capacity.

Photo- and Electrocatalytic Applications of this compound Derived Systems

There is currently no available data in the scientific literature detailing the application of this compound or its derivatives and complexes in either photocatalysis or electrocatalysis. Research in these fields has explored a wide variety of organic and organometallic compounds, but systems based on this specific hydroxypyrazole are not among them.

Mechanistic Investigations of Catalytic Cycles Involving this compound

Consistent with the lack of applied research, there are no published mechanistic investigations of catalytic cycles that involve this compound. The specific contributions of this compound to elementary steps of a catalytic process, such as oxidative addition, reductive elimination, or substrate insertion, have not been studied. Therefore, no data tables or detailed research findings on this topic can be provided.

Biological and Bioinorganic Investigations Non Human Context of 3,5 Dimethyl 1 Hydroxypyrazole

Antimicrobial Activity Against Non-Human Pathogens

The structural versatility of the 3,5-dimethylpyrazole (B48361) scaffold has prompted numerous studies into its efficacy against a range of non-human pathogens. These in vitro investigations are crucial for identifying lead compounds for potential development in veterinary medicine and crop protection.

Antibacterial Studies (in vitro, non-human bacterial strains)

Derivatives of 3,5-dimethylpyrazole have demonstrated notable in vitro antibacterial activity against several bacterial strains that are significant in veterinary and zoonotic contexts. nih.govnih.gov Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria.

Research on new 3,5-dimethyl pyrazole (B372694) derivatives has shown antibacterial action against Staphylococcus aureus and Escherichia coli. ejmse.ro In one study, the zones of inhibition were measured to quantify the antibacterial effect. For S. aureus, the inhibition zones ranged from 6 mm to 17 mm, while for E. coli, the zones were significantly larger, varying between 32 mm and 45 mm, indicating a pronounced sensitivity of this Gram-negative bacterium to the tested compounds. ejmse.ro

Further investigations into other pyrazole derivatives have identified potent broad-spectrum antibacterial agents. nih.gov For instance, certain pyrano[2,3-c] pyrazole derivatives were found to be effective against multidrug-resistant E. coli and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 mg/mL. biointerfaceresearch.com Another study highlighted a pyrazole derivative, O4, which surpassed the reference antibiotic Streptomycin in inhibiting Pseudomonas aeruginosa, showing a 30 mm inhibition zone. nih.gov These bacteria are not only human pathogens but also cause a variety of infections in animals, making these findings relevant to veterinary science. nih.govresearchgate.net

Table 1: In Vitro Antibacterial Activity of 3,5-Dimethylpyrazole Derivatives

| Bacterial Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Escherichia coli | 3,5-dimethylpyrazole derivative | Inhibition Zone: 32-45 mm | ejmse.ro |

| Staphylococcus aureus | 3,5-dimethylpyrazole derivative | Inhibition Zone: 6-17 mm | ejmse.ro |

| Pseudomonas aeruginosa | Pyrazole derivative O4 | Inhibition Zone: 30 mm | nih.gov |

Antifungal Activity (in vitro, non-human fungal strains)

The potential of 3,5-dimethylpyrazole derivatives as antifungal agents has been extensively studied, particularly against phytopathogenic fungi that cause significant crop damage worldwide. nih.govamazonaws.com These in vitro assays are fundamental in the search for new fungicides for agricultural use.

Systematic evaluation of pyrazole analogues against six plant pathogenic fungi revealed significant activity. nih.gov One derivative, compound 1v, demonstrated exceptionally high activity against Fusarium graminearum, with a median effective concentration (EC50) value of 0.0530 μM, which is comparable to the commercial fungicide pyraclostrobin. nih.gov Other studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives showed effective inhibition against a panel of phytopathogenic fungi, including Botrytis cinerea, Alternaria solani, and Fusarium solani. amazonaws.com

Research has also been conducted on common molds like Aspergillus niger and yeasts such as Candida albicans, which are relevant in various non-human contexts, including food spoilage and animal health. ejmse.ronih.gov Derivatives of 3,5-dimethylpyrazole exhibited inhibitory effects against C. albicans, with inhibition zones ranging from 11 mm to 20 mm. ejmse.ro Similarly, certain pyrazole derivatives showed strong efficacy against Aspergillus niger. nih.gov

Table 2: In Vitro Antifungal Activity of Pyrazole Derivatives against Non-Human Fungal Strains

| Fungal Strain | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Fusarium graminearum | Pyrazole analogue (1v) | EC50: 0.0530 μM | nih.gov |

| Botrytis cinerea | Pyrazolo[1,5-a]pyrimidine | Fungal growth inhibition | amazonaws.com |

| Colletotrichum gloeosporioides | Pyrazolo[1,5-a]pyrimidine | Fungal growth inhibition | amazonaws.com |

| Candida albicans | 3,5-dimethylpyrazole derivative | Inhibition Zone: 11-20 mm | ejmse.ro |

Insecticidal and Herbicidal Activities in Model Systems

In the agricultural sector, pyrazole derivatives have been recognized for their potent insecticidal and herbicidal properties. The 3,5-dimethylpyrazole core is a key component in several commercial pesticides, and ongoing research continues to explore new derivatives for improved efficacy and spectrum of activity.

The insecticidal and acaricidal (mite-killing) activities of novel 1,3,5-trimethylpyrazole-containing derivatives have been evaluated against several agricultural pests. nih.gov In bioassays, these compounds showed good activity against the carmine (B74029) spider mite (Tetranychus cinnabarinus), the diamondback moth (Plutella xylostella), and the cowpea aphid (Aphis craccivora). nih.gov Certain compounds achieved 100% mortality against P. xylostella at a concentration of 100 µg/mL, while others demonstrated 100% anti-aphid activity against A. craccivora at 50 µg/mL. nih.gov

In the realm of weed control, various 3-methyl-1-substituted-1H-pyrazole derivatives have exhibited excellent herbicidal activities. mdpi.comnih.gov In greenhouse evaluations, one such compound showed a strong post-emergence effect against large crabgrass (Digitaria sanguinalis) at a dosage of 750 g a.i. ha-1. mdpi.comnih.gov Further studies on phenylpyrazole derivatives containing strobilurin moieties found high herbicidal properties against redroot pigweed (Amaranthus retroflexus). nih.gov The bioassay results confirm that the pyrazole ring is a critical pharmacophore for herbicidal action. researchgate.netmdpi.com

Table 4: Insecticidal and Acaricidal Activity of Pyrazole Derivatives

| Target Pest | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Plutella xylostella (Diamondback moth) | 1,3,5-trimethylpyrazole derivative | 100% mortality at 100 µg/mL | nih.gov |

| Aphis craccivora (Cowpea aphid) | 1,3,5-trimethylpyrazole derivative | 100% mortality at 50 µg/mL | nih.gov |

Table 5: Herbicidal Activity of Pyrazole Derivatives

| Target Weed | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Digitaria sanguinalis (Large crabgrass) | 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazole | 82% inhibition of fresh weight | mdpi.com |

| Amaranthus retroflexus (Redroot pigweed) | Phenylpyrazole with strobilurin moiety | Good inhibition | nih.gov |

Enzyme Inhibition Studies (Non-Human Enzymes)

The interaction of pyrazole derivatives with various enzymes is a significant area of biochemical research. researchgate.netnih.gov Enzyme inhibition is the mechanism of action for many pesticides and therapeutic agents.

Metalloproteinase Inhibition and Selectivity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix. nih.gov In non-human contexts, MMPs play roles in developmental processes, tissue repair, and disease pathogenesis in animals. The development of selective MMP inhibitors is a key goal in therapeutic research. nih.gov

While the pyrazole scaffold is known to be a component of various enzyme inhibitors, direct studies specifically investigating the inhibition of non-human metalloproteinases by 3,5-Dimethyl-1-hydroxypyrazole are not extensively documented in the available literature. However, research into 3,5-dimethylpyrazole derivatives has shown selective inhibition of other non-human enzymes. For instance, 1-hydroxymethyl-3,5-dimethylpyrazole and its derivatives were found to be selective inhibitors of urease from jack beans (Canavalia ensiformis), a non-human enzyme source. researchgate.net Another derivative was a selective inhibitor of butyrylcholinesterase from equine serum. researchgate.net

The general approach to designing selective MMP inhibitors often involves creating compounds that interact with specific pockets within the enzyme, such as the S1' cavity, to achieve selectivity over other MMP family members. nih.gov Although direct evidence is limited for this compound, the structural features of the pyrazole ring suggest its potential as a scaffold for designing selective inhibitors of non-human metalloproteinases, warranting further investigation in this area.

Table 6: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-hydroxymethyl-3,5-dimethylpyrazole |

| N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-1-hydroxy-2-aminoethane |

| N,N-bis(3,5-dimethylpyrazol-1-ylmethyl)-cyclohexylamine |

| 2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethan-1-ol |

| 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine |

| Pyraclostrobin |

| Streptomycin |

| Urease |

Oxidoreductase Modulation and Cofactor Interactions

The interaction of this compound and its structural analogs with oxidoreductases has been a subject of investigation, revealing potential modulatory effects on various enzymatic pathways. While direct studies on this compound are limited, research on related pyrazole compounds provides significant insights into its probable activities.

Modulation of Nitrogen-Metabolizing Enzymes:

These findings suggest that the pyrazole ring system is a key pharmacophore for interacting with the active sites or regulatory domains of these enzymes. The presence of the 1-hydroxy group in this compound may influence its binding affinity and modulatory potential compared to DMP.

Inhibition of Aldose Reductase:

The 1-hydroxypyrazole scaffold has been identified as a promising bioisostere for the carboxylic acid moiety in a series of aldose reductase inhibitors. nih.gov Aldose reductase is a key enzyme in the polyol pathway, which becomes significant under hyperglycemic conditions. nih.gov This enzyme catalyzes the reduction of glucose to sorbitol, a process that utilizes NADPH as a cofactor. mdpi.com The accumulation of sorbitol can lead to osmotic stress in cells. mdpi.com The ability of the 1-hydroxypyrazole structure to mimic the binding of carboxylic acids suggests its potential to interact with the active site of aldose reductase, thereby inhibiting its function. nih.gov This interaction likely involves the formation of hydrogen bonds and other non-covalent interactions within the enzyme's active site, competing with the natural substrate.

Table 1: Observed Effects of 3,5-Dimethylpyrazole (DMP) on Soil Oxidoreductase Activity

| Enzyme | Observed Effect | Concentration Dependence | Reference |

| Nitrate (B79036) Reductase | Decreased activity | Yes | mdpi.com |

| Nitrite Reductase | Increased activity | Yes | mdpi.com |

| Dehydrogenase | Increased activity | Yes | mdpi.com |

Interactions with Cellular Components in Non-Human Biological Models

Investigations into the interactions of pyrazole derivatives with cellular components in non-human models have highlighted their potential to modulate key cellular processes, particularly those related to oxidative stress.

Modulation of NADPH Oxidase:

Derivatives of pyrazole have been shown to influence the activity of NADPH oxidase, a multi-subunit enzyme complex responsible for the production of superoxide (B77818) radicals. nih.gov In non-human models, certain pyrazole compounds have demonstrated inhibitory effects on NADPH oxidase activity. This inhibition helps to reduce the cellular levels of reactive oxygen species (ROS), thereby mitigating oxidative stress. The interaction is thought to occur at the level of the enzyme's catalytic subunit or by interfering with the assembly of the active enzyme complex.

Effects on Mitochondrial Oxidative Phosphorylation:

The mitochondrial electron transport chain and oxidative phosphorylation are fundamental for cellular energy production and are also a significant source of endogenous ROS. Some pyrazole derivatives have been observed to affect mitochondrial function. These effects can include the modulation of the respiratory chain complexes and the efficiency of ATP synthesis. By influencing mitochondrial bioenergetics, these compounds can alter the cellular redox state. For instance, studies on the neurotoxin 6-hydroxydopamine, which can generate ROS, have shown that at certain concentrations it can impact mitochondrial respiration and ATP synthesis in rat striatum, cortex, and liver mitochondria. nih.gov While not a pyrazole, this highlights how compounds affecting cellular redox balance can interact with mitochondria.

Elucidation of Molecular Mechanisms of Biological Action in Non-Human Contexts

The molecular mechanisms underlying the biological actions of this compound and related compounds in non-human contexts are multifaceted, primarily revolving around their ability to modulate enzyme activity and interact with cellular redox systems.

Mechanism of Oxidoreductase Inhibition:

The inhibition of enzymes like nitrate reductase and aldose reductase by pyrazole derivatives likely involves competitive or non-competitive binding to the enzyme's active site. In the case of aldose reductase, the 1-hydroxypyrazole moiety is proposed to act as a bioisostere of a carboxylic acid, suggesting it can occupy the same binding pocket and interact with key amino acid residues. nih.gov For nitrogen-metabolizing enzymes, the pyrazole ring may coordinate with metal cofactors essential for catalysis or interact with the substrate-binding site.

Antioxidant Mechanisms:

The antioxidant properties of pyrazole derivatives are a key aspect of their biological activity. One proposed mechanism is the direct scavenging of free radicals. researchgate.net Compounds containing the pyrazole scaffold have shown the ability to donate a hydrogen atom to reduce stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.netresearchgate.net This radical scavenging activity helps to neutralize harmful ROS and protect cellular components from oxidative damage. The presence of the hydroxyl group on the pyrazole ring in this compound is expected to contribute significantly to this hydrogen-donating, radical-scavenging capability.

Another antioxidant mechanism is the indirect reduction of oxidative stress through the inhibition of ROS-producing enzymes like NADPH oxidase. By downregulating the production of superoxide radicals, these compounds can prevent the cascade of oxidative damage initiated by these species.

Table 2: Investigated Molecular Mechanisms of Pyrazole Derivatives

| Mechanism | Description | Affected Cellular Process | Reference |

| Enzyme Inhibition | Competitive or non-competitive binding to enzyme active sites. | Nitrification, Polyol Pathway | mdpi.comnih.gov |

| Radical Scavenging | Donation of a hydrogen atom to neutralize free radicals. | Cellular Redox Homeostasis | researchgate.netresearchgate.net |

| Modulation of ROS Production | Inhibition of ROS-producing enzymes like NADPH oxidase. | Oxidative Stress Signaling | nih.gov |

Applications of 3,5 Dimethyl 1 Hydroxypyrazole in Materials Science and Supramolecular Chemistry

Precursors for Polymer Synthesis and Functionalization of Polymeric Materials

While direct reports on the use of 3,5-Dimethyl-1-hydroxypyrazole as a primary monomer in polymerization are not extensively documented, its structure suggests significant potential as a precursor for polymer synthesis and for the functionalization of existing polymeric materials. The presence of the hydroxyl group allows it to be incorporated into polymer backbones through condensation reactions, such as the formation of polyesters or polyurethanes.

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The fields of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) have seen exponential growth due to their crystalline, porous structures and potential applications in various technologies. The design and synthesis of these frameworks rely on the judicious selection of organic linkers.

This compound and its derivatives are attractive candidates for use as ligands or building blocks in the synthesis of MOFs and COFs. The pyrazole (B372694) ring offers multiple coordination sites for metal ions, while the hydroxyl group can participate in the formation of covalent linkages in COFs or act as a secondary functional site within the pores of a MOF. digitellinc.com The synthesis of such frameworks typically involves solvothermal or hydrothermal methods where the organic linker and a metal salt (for MOFs) or other organic precursors (for COFs) are reacted to form the crystalline framework. nih.govnih.gov The choice of solvent, temperature, and reaction time are critical parameters that influence the final structure and properties of the material. nih.gov The functionalization of the organic linkers is a key strategy to tune the properties of MOFs and COFs. digitellinc.com

The porous nature of MOFs and COFs makes them excellent candidates for gas adsorption, separation, and storage. The incorporation of this compound-based linkers can influence these properties in several ways. The methyl groups can enhance the hydrophobicity of the framework, which may be advantageous for the selective adsorption of certain gases. The hydroxyl group, pointing into the pores, can create specific binding sites for polar molecules like water, ammonia, or carbon dioxide, potentially leading to high selectivity. The precise control over pore size and functionality achievable through the use of specifically designed linkers is a hallmark of MOF and COF chemistry. rsc.org

Table 1: Potential Gas Adsorption Applications of Hydroxypyrazole-Based Frameworks

| Gas Molecule | Potential Interaction with Hydroxypyrazole Moiety | Application |

| Carbon Dioxide (CO₂) | Hydrogen bonding with the hydroxyl group. | Carbon capture and sequestration. |

| Ammonia (NH₃) | Hydrogen bonding and coordination with the pyrazole nitrogen atoms. | Air purification and sensing. |

| Water Vapor (H₂O) | Strong hydrogen bonding with the hydroxyl group. | Dehumidification and water harvesting. |

The functional groups within the pores of MOFs and COFs can act as catalytic sites or as recognition sites for sensing applications. mdpi.comunt.edu The pyrazole moiety in a this compound-based framework can coordinate to metal ions, which can then act as Lewis acid catalysts. unt.edu The hydroxyl group can also participate in catalysis, for example, through hydrogen bonding to stabilize transition states. For sensing applications, the interaction of an analyte with the hydroxypyrazole unit can lead to a detectable change in the optical or electronic properties of the framework. nih.govsciopen.comrsc.org For instance, the binding of a specific metal ion or small molecule could induce a change in fluorescence, which can be used for quantitative detection. nih.gov

Self-Assembly Phenomena and Supramolecular Architectures

The ability of molecules to self-assemble into well-defined supramolecular architectures is a cornerstone of bottom-up nanotechnology. This compound possesses the necessary functionalities to engage in directional non-covalent interactions, leading to the formation of complex structures. The hydroxyl group is a strong hydrogen bond donor, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors. This combination allows for the formation of robust hydrogen-bonded networks. nih.gov For instance, the related compound 1-(Hydroxymethyl)-3,5-dimethylpyrazole has been shown to form dimers through intermolecular O—H···N hydrogen bonds. researchgate.net It is highly probable that this compound would exhibit similar or even more complex self-assembly behavior due to the N-OH functionality. These supramolecular assemblies can take the form of tapes, sheets, or three-dimensional networks, depending on the interplay of the various non-covalent interactions.

Functionalization of Surfaces and Nanomaterials

The modification of surfaces and nanomaterials is crucial for a wide range of applications, from biocompatible implants to advanced electronics. This compound can be used to functionalize various surfaces, such as metal oxides or carbon-based nanomaterials. The hydroxyl group can react with surface hydroxyls on oxide materials to form stable covalent bonds. This surface modification can alter the surface energy, wettability, and chemical reactivity of the material. For example, grafting a layer of this compound onto a silica (B1680970) surface could create a metal-chelating interface.

Furthermore, the pyrazole moiety can be used to anchor metal nanoparticles, preventing their aggregation and enhancing their catalytic activity. The functionalization of nanomaterials with this compound could lead to hybrid materials with synergistic properties, combining the unique characteristics of the nanomaterial with the chemical functionality of the hydroxypyrazole.

Optoelectronic and Photonic Applications in Advanced Materials

The integration of 3,5-dimethylpyrazole (B48361) derivatives into advanced materials has led to significant developments in optoelectronics and photonics. The utility of this scaffold primarily stems from its role as a ligand in coordination complexes, which can exhibit tailored photophysical properties such as fluorescence and photochromism.

The coordination of pyrazole-based ligands to metal centers is a key strategy for creating luminescent materials. Metal complexes incorporating the 3,5-dimethylpyrazole framework have been shown to possess interesting fluorescence properties. For instance, novel coordination complexes of zinc(II) and nickel(II) with 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole have been synthesized and characterized. nih.gov The resulting structures, a distorted tetrahedron for the zinc complex and a distorted octahedron for the nickel complex, demonstrate the versatility of the pyrazole ligand in forming diverse coordination geometries. nih.gov Crucially, a relationship has been established between the crystal packing of these complexes and their fluorescence properties, indicating that solid-state arrangement plays a vital role in their emission characteristics. nih.gov

Furthermore, derivatives of 3,5-dimethylpyrazole have been employed in the development of photochromic materials, which can reversibly change color upon exposure to light. Tripodal N-functionalized arylazo-3,5-dimethylpyrazole derivatives of trimesic acid have been reported as a novel class of photochromic materials suitable for rewritable imaging applications. researchgate.net These compounds exhibit robust photochromism in the solid state, a high percentage of ZZZ-photoisomerization, and a long half-life for the photo-induced isomer, all of which are desirable properties for data storage and smart materials. researchgate.net The contrasting color changes observed in these materials make them particularly useful for imaging technologies. researchgate.net The fundamental mechanism often involves a reversible enol-keto photoisomerization, a principle also observed in other photochromic compounds containing a pyrazolone (B3327878) ring structure. acs.org

The table below summarizes the photophysical properties of representative metal complexes containing dimethylpyrazole-related ligands, illustrating their potential in luminescent applications.

| Complex/Ligand | Metal Center | Emission Type | Key Findings |

| [ZnCl₂(C₁₀H₁₁N₃)] | Zinc(II) | Fluorescence | The crystal packing and molecular arrangement directly influence the fluorescence properties of the complex. nih.gov |

| Tripodal arylazo-3,5-dimethylpyrazole derivatives | N/A (Organic) | Photochromism | Exhibits high-percentage photoisomerization and long half-life of the ZZZ-isomer, making it suitable for rewritable imaging. researchgate.net |

Hydrogels and Soft Materials Incorporating this compound Moieties

The pyrazole ring is an effective building block for the construction of soft materials like hydrogels and organogels due to its ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the self-assembly processes that lead to the formation of three-dimensional gel networks.

Research has demonstrated that pyrazole-modified monomers can undergo supramolecular assembly and precipitation polymerization to form anisotropic microgels. nih.gov In this approach, π-π interactions between the pyrazole groups drive the formation of supramolecular bonds, leading to polymerization-induced self-assembly. nih.gov Computer simulations have predicted the formation of these aggregates, which was later confirmed experimentally, showing that factors like monomer concentration and structure influence the final morphology of the microgels. nih.gov

In the realm of organogels, peptidomimetics featuring pyrrolo-pyrazole scaffolds have been developed as phase-selective gelators. nih.govresearchgate.net These small dipeptide-based molecules can self-assemble to entrap aromatic solvents, forming stable, thermoreversible organogels at very low concentrations. nih.gov The gelation ability is highly dependent on the molecular structure, including the functional groups and stereochemistry of the peptidomimetic, which dictates the balance of intermolecular forces required for gel formation. nih.govresearchgate.net

Furthermore, pyrazole derivatives have been formulated into hydrogels for specific applications. For example, antibacterial pyrazole compounds have been successfully incorporated into hydrogel formulations using a cationic polystyrene-based resin as the gelling agent. nih.gov These pyrazole-enriched gels represent a promising platform for the topical delivery of therapeutic agents. nih.gov The formation of metallogels using pyrazole-based ligands has also been explored. A novel pyridine-pyrazole based ligand was shown to form stable supramolecular metallo-organogels (MOGs) with heavy metal ions like Pb(II), Cd(II), and Hg(II). rsc.org The self-assembly process in these MOGs is driven by a combination of metal coordination, hydrogen bonding, π–π stacking, and hydrophobic interactions. rsc.org

The following table provides an overview of soft materials developed using pyrazole-containing moieties.

| Material Type | Pyrazole Derivative | Gel Formation Mechanism | Key Properties |

| Anisotropic Microgels | Pyrazole-modified monomers | Supramolecular assembly via π-π stacking followed by precipitation polymerization. nih.gov | Morphology (spherical, raspberry-like) is tunable by monomer concentration and structure. nih.gov |

| Supramolecular Organogels | Pyrrolo-pyrazole peptidomimetics | Self-assembly of dipeptides in organic solvents. nih.govresearchgate.net | Phase-selective gelation of aromatic solvents; thermoreversible. nih.gov |

| Antibacterial Hydrogels | Substituted pyrazoles | Gelation using a cationic polystyrene-based resin. nih.gov | Formulation for topical delivery of antibacterial agents. nih.gov |

| Metallo-Organogels (MOGs) | Pyridine-pyrazole based Schiff-base ligand | Metal coordination, H-bonding, π–π stacking, and hydrophobic interactions. rsc.org | High mechanical strength and stimulus-responsive (thermo, mechano, pH) behavior. rsc.org |

Analytical Methodologies for the Detection and Quantification of 3,5 Dimethyl 1 Hydroxypyrazole

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into individual components. For a polar compound like 3,5-Dimethyl-1-hydroxypyrazole, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the most relevant techniques. Capillary Electrophoresis (CE) also presents a viable, high-efficiency alternative.

HPLC is a highly versatile and widely used technique for separating compounds that are soluble in a liquid solvent. Given the polar nature of the hydroxyl group in this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

In RP-HPLC, the stationary phase is nonpolar (commonly a C18-silica column), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds have less affinity for the nonpolar stationary phase and thus elute earlier.

For pyrazole (B372694) derivatives, a common practice involves using an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase. This helps to suppress the ionization of any basic nitrogen atoms in the pyrazole ring, resulting in sharper, more symmetrical peaks and improved retention. A Diode-Array Detector (DAD) or a simple UV detector is typically used for detection, as the pyrazole ring is a chromophore. nih.gov

Table 1: Illustrative RP-HPLC Conditions for Analysis of Pyrazole Derivatives

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard nonpolar stationary phase for reversed-phase chromatography. |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) | Commonly used solvent system. Formic acid improves peak shape. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detection | UV/DAD at ~210 nm | Wavelength selected based on the UV absorbance maximum of the pyrazole chromophore. ijcpa.in |

| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |

This table presents typical starting conditions for method development for pyrazole derivatives, which would require optimization for this compound.

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the presence of a polar N-hydroxy group, this compound may exhibit poor peak shape and thermal instability during GC analysis. Therefore, a chemical derivatization step is often necessary to enhance its volatility and thermal stability. nih.govjfda-online.com

Derivatization involves converting the polar -OH group into a less polar, more volatile functional group. Silylation is a common and effective method, where an "active" hydrogen on the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI). phenomenex.com This process reduces the polarity and boiling point of the analyte, making it amenable to GC analysis. phenomenex.comnih.gov

Once derivatized, the compound can be separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase. A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is preferred for definitive identification.

Table 2: Potential Gas Chromatography (GC) Conditions for Derivatized this compound

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS | Converts the polar -OH group to a volatile -OTMS group. TMCS acts as a catalyst. |

| Column | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) | A versatile, medium-polarity column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Temperature Program | Initial: 100°C, Ramp: 10°C/min to 250°C | A temperature gradient is used to elute compounds with different boiling points. Requires optimization. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides identification and quantification; FID is a robust quantitative detector. |

This table outlines a hypothetical GC method. The derivatization and temperature program would need to be carefully optimized.

Capillary Electrophoresis separates analytes based on their charge-to-size ratio in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent, making it an attractive "green" alternative to HPLC. mdpi.com

Spectroscopic Detection Methods

Spectroscopic methods are used for both the quantification and identification of analytes following separation. UV-Visible spectrophotometry is a straightforward method for quantification, while mass spectrometry provides detailed structural information and unparalleled sensitivity for trace analysis.

UV-Visible spectrophotometry is a simple, cost-effective method for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The pyrazole ring system contains a chromophore that absorbs UV light. researchgate.netresearchgate.net

This technique is most often used as a detection method in HPLC (as described in section 8.1.1). However, it can also be used as a standalone technique for quantifying the pure compound in a non-absorbing solvent. The procedure involves measuring the absorbance of solutions at a series of known concentrations at the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by plotting absorbance versus concentration, which can be used to determine the concentration of unknown samples. For related pyrazole derivatives, the λmax is often found in the range of 210-230 nm. ijcpa.inimpactfactor.org